molecular formula C6H14ClNO B1356890 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 851389-38-3

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B1356890
CAS No.: 851389-38-3
M. Wt: 151.63 g/mol
InChI Key: JBTIPAKRVUCURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a bicyclic amine derivative featuring a tetrahydropyran ring substituted with a methyl group and an amine functional group at the 4-position. Its molecular formula is C₆H₁₄ClNO (molecular weight: 163.64 g/mol). The compound is synthesized via reductive amination or alkylation strategies, often involving intermediates such as 4-aminotetrahydro-2H-pyran-4-carbonitrile (). It is utilized in pharmaceutical research as a building block for drug discovery, particularly in central nervous system (CNS) targeting molecules due to its ability to enhance blood-brain barrier (BBB) penetration .

Properties

IUPAC Name

4-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTIPAKRVUCURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593769
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851389-38-3
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reduction of 4-methyltetrahydro-2H-pyran-4-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrahydropyran compounds, including 4-methyltetrahydro-2H-pyran-4-amine hydrochloride, exhibit significant antimicrobial properties. These compounds can be utilized in the development of new antibiotics targeting resistant bacterial strains .
  • Antimalarial Agents :
    • Studies have shown that certain derivatives of tetrahydropyrans possess antimalarial activity. The structural features of this compound make it a candidate for further exploration as a potential antimalarial drug, especially in combination therapies to reduce resistance .
  • Neuropharmacological Effects :
    • The compound has been investigated for its neuropharmacological properties, particularly its potential effects on neurotransmitter systems. Its ability to cross the blood-brain barrier may allow it to influence central nervous system disorders .

Environmental Science Applications

  • Biodegradability Studies :
    • The environmental impact of chemical compounds is critical in today's research. This compound has been examined for its biodegradability and potential toxicity in aquatic environments, making it relevant for studies on environmental safety and sustainability .
  • Pollutant Degradation :
    • The compound's reactivity can be harnessed in the degradation of environmental pollutants. Its application in catalytic processes for breaking down hazardous substances has been a focus of recent studies, highlighting its utility in green chemistry initiatives .

Material Science Applications

  • Polymer Synthesis :
    • This compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers have potential applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .
  • Nanomaterials Development :
    • The compound has been explored as a precursor for the synthesis of nanomaterials, which are increasingly important in various technological applications, including electronics and energy storage devices .

Case Studies

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth against multiple strains.
Antimalarial PropertiesIdentified promising activity against Plasmodium falciparum with low toxicity profiles.
Polymer DevelopmentSuccessfully synthesized a polymer exhibiting enhanced thermal stability and flexibility compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its amine group. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Key Differences vs. Target Compound
4-Methyltetrahydro-2H-pyran-4-amine HCl (851389-38-3) C₆H₁₄ClNO 163.64 Methyl and amine at C4 of tetrahydropyran - Reference compound
Tetrahydro-2H-pyran-4-amine HCl (33024-60-1) C₅H₁₂ClNO 149.61 Amine at C4 of tetrahydropyran (no methyl) 0.81 Lacks methyl group; lower lipophilicity
2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl (389621-77-6) C₇H₁₆ClNO 177.66 Ethylamine side chain at C4 0.74 Extended alkyl chain; increased molecular weight
4-Aminomethyltetrahydropyran HCl (389621-78-7) C₆H₁₄ClNO 163.64 Aminomethyl group at C4 N/A Substitution pattern differs (aminomethyl vs. methyl + amine)
N-Methyltetrahydro-2H-pyran-4-amine HCl C₆H₁₄ClNO 163.64 N-methylated amine at C4 N/A Methylation of amine reduces basicity

Key Observations :

  • Ethylamine-substituted derivatives (e.g., CAS 389621-77-6) exhibit higher molecular weights, which may affect solubility and metabolic stability .
  • N-Methylation (e.g., N-Methyltetrahydro-2H-pyran-4-amine HCl) reduces hydrogen-bonding capacity, altering receptor interactions .

Biological Activity

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : Approximately 151.64 g/mol
  • Appearance : Typically appears as a colorless to pale yellow solid.
  • Melting Point : Ranges from 24 to 41 °C.
  • Boiling Point : Approximately 165 °C at 760 mmHg.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tetrahydropyran derivatives with amines under acidic conditions. The following is a simplified synthetic pathway:

  • Starting Material : Tetrahydropyran derivative.
  • Reagents : Amine (such as methylamine) and hydrochloric acid.
  • Reaction Conditions : Heating under reflux in an organic solvent (e.g., ethanol).
  • Purification : Crystallization from suitable solvents.

Biological Activity

Preliminary studies have indicated that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : In vitro studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Research has shown potential cytotoxic effects on cancer cell lines, indicating its use in anticancer drug development.
  • Neuroactivity : The compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroactivityModulation of neurotransmitter release

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter levels.
  • Cellular Pathways : It may affect cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity. Further investigations into its apoptotic mechanisms are warranted.
  • Neuropharmacological Evaluation : Preliminary neuropharmacological assessments revealed that the compound could enhance GABAergic transmission, which may contribute to its potential anxiolytic effects.

Q & A

Q. How can researchers optimize the synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic screening of reaction conditions. For example, adjusting stoichiometry (e.g., molar ratios of acetyl chloride to precursors) and solvent selection (acetonitrile is commonly used for polar intermediates) can enhance yield . Reaction monitoring via TLC ensures timely quenching to prevent byproduct formation. Post-synthesis purification using silica gel chromatography or recrystallization improves purity, as demonstrated in protocols for analogous tetrahydropyran derivatives . Key variables include temperature control (room temperature vs. reflux) and catalyst selection (e.g., acid catalysts for cyclization steps).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the tetrahydropyran ring structure, amine proton environment, and hydrochloride salt formation. For example, downfield shifts in amine protons (~2.5–3.5 ppm) and pyran ring protons (~3.0–4.5 ppm) are diagnostic .
  • FT-IR : Identifies functional groups (e.g., N-H stretches at ~3200–3500 cm⁻¹, C-O-C stretches at ~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity assessments)?

Methodological Answer: Cross-validation using orthogonal methods is essential:

  • HPLC/GC-MS : Quantifies purity by separating impurities with different retention times .
  • Elemental Analysis : Confirms stoichiometric composition of the hydrochloride salt (e.g., Cl⁻ content) .
  • X-ray Crystallography : Resolves structural ambiguities if crystalline derivatives are obtainable . Contradictions often arise from residual solvents or hygroscopicity, necessitating strict drying protocols .

Advanced Research Questions

Q. What mechanistic insights guide the design of catalytic systems for synthesizing 4-Methyltetrahydro-2H-pyran-4-amine derivatives?

Methodological Answer: Reaction mechanisms (e.g., acid-catalyzed cyclization of but-3-en-1-ol derivatives) inform catalyst choice. For instance, Brønsted acids (e.g., HCl) protonate carbonyl intermediates to facilitate nucleophilic attack, while Lewis acids (e.g., ZnCl₂) stabilize transition states . Computational modeling (DFT calculations) predicts regioselectivity and optimizes catalytic efficiency. Recent studies highlight the role of solvent polarity in stabilizing charged intermediates during ring closure .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies require:

  • pH-Dependent Degradation Tests : Incubate the compound in buffers (pH 1–12) and monitor decomposition via HPLC. The hydrochloride form typically exhibits enhanced aqueous solubility but may hydrolyze in alkaline conditions, releasing free amine .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature applications .
  • Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks simulates long-term degradation pathways .

Q. What strategies address contradictory bioactivity data in cellular assays for 4-Methyltetrahydro-2H-pyran-4-amine derivatives?

Methodological Answer:

  • Dose-Response Curves : Confirm activity thresholds and rule out cytotoxicity artifacts (e.g., MTT assays at 1–100 µM) .
  • Metabolite Profiling : LC-MS identifies active vs. inactive metabolites in cell lysates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled analogs) validate target engagement specificity . Contradictions often stem from off-target effects or assay interference (e.g., compound fluorescence in fluorogenic assays) .

Q. How can theoretical frameworks (e.g., molecular docking) guide the exploration of this compound’s pharmacological potential?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets (e.g., GPCRs, enzymes) using software like AutoDock. The tetrahydropyran ring’s conformation and amine group’s protonation state are critical for hydrogen-bonding interactions .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .
  • Free Energy Perturbation (FEP) : Computes binding energy differences between enantiomers, aiding chiral resolution strategies .

Methodological Considerations Table

Research AspectKey TechniquesChallengesEvidence-Based Solutions
Synthesis TLC, silica gel chromatographyLow yield due to side reactionsOptimize catalyst:substrate ratio
Characterization NMR, FT-IR, MSSignal overlap in NMRUse deuterated solvents and 2D NMR (COSY, HSQC)
Stability HPLC, TGAHydrolysis in aqueous mediaFormulate as lyophilized powder
Bioactivity Radioligand assays, LC-MSOff-target effectsValidate with CRISPR-knockout models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.